N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide
Description
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a thiophene ring, a methyl group, and a carboxamide functional group
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-17(2,15-8-5-9-21-15)12-18-16(20)19-10-13-6-3-4-7-14(13)11-19/h3-9H,10-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLGDGHMUKINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CC2=CC=CC=C2C1)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Attachment of the Methyl Group: The methyl group can be added through an alkylation reaction using a suitable alkyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxylate: Similar structure but with an ester group instead of a carboxamide.
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-amine: Features an amine group instead of a carboxamide.
Uniqueness
N-(2-methyl-2-thiophen-2-ylpropyl)-1,3-dihydroisoindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
